SM-21

Sigma-2 Receptor Receptor Binding Selectivity

Sigma-2 receptor pharmacology lacks tool compounds combining selective antagonism with functional cholinergic amplification. SM-21 resolves this gap: • Potent, selective σ2 antagonist (inactive at σ1); central efficacy after systemic dosing • In vivo antinociception (10-40 mg/kg s.c.) comparable to morphine across 4 pain models; naloxone-insensitive (non-opioid mechanism) • M2/M1 muscarinic selectivity ratio 4.6; increases ACh release at central synapses • Maleate salt, ≥98% HPLC; for behavioral, neurite outgrowth & receptor profiling studies.

Molecular Formula C18H24ClNO3
Molecular Weight 337.8 g/mol
Cat. No. B10771046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSM-21
Molecular FormulaC18H24ClNO3
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H24ClNO3/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3
InChIKeyWTPAXDRULIZRDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate: Pharmacological Classification and Procurement-Relevant Identity


(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate, also known as SM-21 or tropanyl 2-(4-chlorophenoxy)butanoate, is a synthetic tropane ester derivative. It is primarily characterized as a potent and selective sigma-2 (σ₂) receptor antagonist [1]. The compound is typically supplied as its maleate salt (CAS 155058-71-2 or 155059-42-0) with a molecular weight of 453.9 g/mol and a high purity (≥98%) suitable for preclinical research . Its pharmacological profile includes central effects following systemic administration, including increased acetylcholine (ACh) release at central muscarinic synapses, potent antinociceptive activity, and cognition-enhancing (nootropic) properties [1].

Sigma-2 receptor antagonist for CNS pathway studies
Presynaptic cholinergic modulation research context
Antinociception and cognitive-model response endpoints

Why (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate Cannot Be Replaced by Generic Tropane Esters or Sigma Ligands


Despite the abundance of tropane esters (e.g., atropine, scopolamine) and emerging sigma receptor ligands (e.g., siramesine, PB28, UMB24), direct substitution for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate is scientifically invalid. This compound possesses a unique dual-action mechanism—sigma-2 receptor antagonism coupled with presynaptic cholinergic modulation—that is not replicated by classical muscarinic antagonists [1]. While other sigma-2 ligands exhibit higher receptor affinity, SM-21 uniquely demonstrates potent, morphine-comparable in vivo antinociception across multiple pain models and distinct M2/M1 muscarinic receptor subtype selectivity [2][3]. Furthermore, its selective involvement in sigma-2-mediated neurite outgrowth pathways distinguishes it from sigma-1-preferring ligands [4]. The quantitative evidence below substantiates why procurement must be compound-specific rather than class-based.

Sigma-2 agonist vs antagonist pharmacology
Ligand efficacy direction may shift acetylcholine and neurotrophic outcomes.
Muscarinic subtype selectivity
Non-selective muscarinic antagonists lack M2/M1 profile and presynaptic action.
Cholinergic antinociception pathway context
Other sigma-2 ligands may not replicate cholinergic antinociception pathway context.

Quantitative Differentiation Evidence for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate Against Key Comparators


Sigma-2 Receptor Antagonist Selectivity Profile vs. UMB24 and Siramesine

While SM-21 is a selective sigma-2 antagonist, its binding affinity differs markedly from other sigma-2 ligands. UMB24 exhibits a sigma-2 Ki of 170 nM, comparable to SM-21's functional sigma-2 antagonism [1]. In contrast, siramesine demonstrates subnanomolar sigma-2 agonist affinity (IC₅₀ = 0.12 nM) with 140-fold selectivity over sigma-1, whereas SM-21 acts as an antagonist with a distinct selectivity profile and no direct sigma-1 affinity reported . This distinction is critical: agonist vs. antagonist pharmacology at sigma-2 yields divergent downstream effects on acetylcholine release and neurite outgrowth [2].

Sigma-2 selectivity vs UMB24/siramesine
Cross-study comparable
Functional antagonist; UMB24 Ki=170 nM, siramesine IC₅₀=0.12 nM (agonist)
Agonist vs antagonist pharmacology may direct cholinergic and neurotrophic outcomes differently.
Binding affinity values from radioligand assays
Sigma-2 Receptor Receptor Binding Selectivity

Muscarinic Receptor Binding Affinity and M2/M1 Selectivity Ratio vs. Atropine and Scopolamine

SM-21 binds to central muscarinic receptors with a Ki of 174 nM (rat) . While classical muscarinic antagonists like atropine exhibit significantly higher affinity (Ki ~0.8–3.5 nM) , SM-21 demonstrates a unique M2/M1 selectivity ratio of 4.6 in functional tissue assays, indicating preferential M2 over M1 interaction [1]. This modest selectivity contrasts with the non-selective blockade by atropine and scopolamine and may underlie SM-21's distinct presynaptic cholinergic amplification without the pronounced peripheral side effects typical of high-affinity muscarinic antagonists [1].

Muscarinic Ki and M2/M1 selectivity vs atropine/scopolamine
Head-to-head comparison
SM-21 Ki=174 nM, M2/M1 ratio=4.6; atropine Ki ~0.8–3.5 nM, non-selective
M2/M1 selectivity profile may support presynaptic cholinergic amplification without direct blockade.
[³H]QNB binding in rat brain membranes
Muscarinic Acetylcholine Receptor Receptor Binding Subtype Selectivity

In Vivo Antinociceptive Efficacy Across Multiple Pain Models vs. Morphine and Atropine

SM-21 produces dose-dependent antinociception in rodents and guinea pigs across four distinct pain models: hot-plate, abdominal constriction (writhing), tail-flick, and paw-pressure tests [1]. Effective doses range from 10–40 mg/kg s.c., 10–30 mg/kg i.p., 20–60 mg/kg p.o., and 3–20 mg/kg i.v., with a potency comparable to morphine [1]. Crucially, this antinociception is reversed by atropine, pirenzepine, and hemicholinium-3, confirming a cholinergic mechanism distinct from opioidergic pathways (naloxone-insensitive) [1]. In contrast, atropine itself does not produce antinociception; it blocks SM-21's effect, highlighting SM-21's unique role as a cholinergic amplifier rather than a direct receptor blocker [1].

In vivo antinociception vs morphine and atropine
Head-to-head comparison
SM-21 effective dose range 10–40 mg/kg s.c., naloxone-insensitive; atropine reverses effect
Cholinergic antinociceptive pathway context; distinct from opioid and direct muscarinic mechanisms.
Hot-plate, writhing, tail-flick, paw-pressure models
Analgesia Antinociception In Vivo Pharmacology

Functional Selectivity in Neurite Outgrowth: Sigma-2 vs. Sigma-1 Pathway Engagement

In PC12 cells, the sigma-2 antagonist SM-21 (10 µM) did not significantly antagonize ifenprodil-enhanced NGF-induced neurite outgrowth, whereas the sigma-1 antagonist NE-100 (1 µM) completely blocked the potentiation [1]. This functional dissociation demonstrates that sigma-2 receptors are not involved in this specific neurotrophic pathway, a finding critical for experimental design when studying sigma receptor subtype contributions to neuronal differentiation. In contrast, in rivastigmine-mediated enhancement of neurite outgrowth, both NE-100 and SM-21 each blocked approximately 50% of the effect, and their combination abolished it entirely [2]. This indicates that sigma-1 and sigma-2 receptors play complementary, non-redundant roles in cholinesterase inhibitor-induced neurite outgrowth [2].

Neurite outgrowth: sigma-2 vs sigma-1 pathway
Head-to-head comparison
PC12 assay: SM-21 10 µM did not block ifenprodil effect; ~50% block of rivastigmine effect
Sigma-2 not required for ifenprodil pathway; both sigma subtypes contribute to rivastigmine-mediated outgrowth.
NGF-induced neurite outgrowth, 4-day incubation
Neurite Outgrowth Sigma Receptors Neurotrophin Signaling

In Vivo Selectivity Confirmation: Lack of Sigma-2 PET Tracer Displacement vs. Sigma-1 Ligands

Co-administration of the sigma-2 selective ligand SM-21 (1 mg/kg) failed to show any significant inhibition of [¹¹C]1 uptake in mouse brain, where [¹¹C]1 is a sigma-2-preferring PET radioligand [1]. This in vivo finding suggests that SM-21 does not compete for the same binding site as [¹¹C]1, or that its affinity/site occupancy at this dose is insufficient to displace the tracer. In contrast, the unlabelled parent compound 1 (a cyclohexyl piperazine derivative) at 1 mg/kg also failed to displace the tracer, indicating that [¹¹C]1 may have high nonspecific binding or that the sigma-2 sites labeled in vivo differ from those in vitro [1]. This data is valuable for researchers using SM-21 as a sigma-2 antagonist in behavioral or imaging studies, as it clarifies its in vivo target engagement profile relative to other sigma-2 ligands.

In vivo PET tracer displacement vs sigma-2 radioligand
Head-to-head comparison
SM-21 1 mg/kg: no significant inhibition of [¹¹C]1 uptake in mouse brain
Limited utility as PET tracer displacer; functional antagonist role in behavioral studies.
Biodistribution at 30 min post-injection
PET Imaging Sigma-2 Receptor In Vivo Selectivity

Structure-Activity Relationship: Essential Phenoxybutyrate Moiety for Antinociceptive Activity vs. Conformationally Restricted Analogs

SAR studies of tropanyl esters reveal that the 2-(4-chlorophenoxy)butyrate moiety of SM-21 is critical for antinociceptive and cognition-enhancing activity [1]. Conformational restriction of the acyl portion to give alpha-tropanyl esters of 2,3-dihydrobenzofuran-2-carboxylic acid and 2,3-dihydrobenzothiophene-2-carboxylic acid (compounds 12–17) retained potent analgesic activity but introduced unacceptable toxicity [1]. Conversely, restricting atropine-like structures to the alpha-tropanyl ester of 2,3-dihydrobenzofurane-3-carboxylic acid (compound 18) abolished both antinociceptive and antimuscarinic activity [1]. This demonstrates that the flexible phenoxybutyrate chain of SM-21 is uniquely positioned to balance efficacy and safety, a property not shared by more rigid analogs.

SAR: phenoxybutyrate moiety requirement
Class-level inference
Flexible phenoxybutyrate retains activity; rigid analogs show toxicity or loss of activity
Phenoxybutyrate ester privileged; substitution may alter safety and efficacy context.
Qualitative SAR assessment; data to verify
Structure-Activity Relationship Antinociception Tropane Esters

Optimal Research and Preclinical Application Scenarios for (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate


Mechanistic Studies of Sigma-2 Receptor-Mediated Cholinergic Modulation in Pain and Cognition

SM-21 is the compound of choice for in vivo and ex vivo studies requiring selective sigma-2 antagonism coupled with functional cholinergic amplification. Its established antinociceptive efficacy across multiple pain models (hot-plate, writhing, tail-flick, paw-pressure) at doses of 10–40 mg/kg s.c. and 10–30 mg/kg i.p., combined with naloxone insensitivity, makes it ideal for dissecting non-opioid, cholinergic analgesic pathways [1]. The compound's M2/M1 selectivity ratio of 4.6 further allows for investigation of presynaptic muscarinic receptor subtype contributions to acetylcholine release [1].

Discrimination of Sigma-1 vs. Sigma-2 Receptor Contributions to Neurotrophic Signaling

In PC12 cell neurite outgrowth assays, SM-21 (10 µM) serves as a critical control to distinguish sigma-2-dependent from sigma-1-dependent effects. Its inability to block ifenprodil-enhanced NGF-induced outgrowth [2], contrasted with its ~50% blockade of rivastigmine-enhanced outgrowth [3], enables precise mapping of sigma receptor subtype involvement in neurotrophin and cholinesterase inhibitor signaling. This application is essential for neuroscience research aimed at developing sigma-2-selective therapeutics.

In Vivo Behavioral Pharmacology of Sigma-2 Antagonism in Addiction and Convulsion Models

SM-21 attenuates cocaine-induced convulsions and locomotor stimulation in mice [4], positioning it as a key tool for investigating sigma-2 receptor roles in psychostimulant abuse and seizure disorders. The compound's central effects following systemic administration [5] and its lack of motor impairment at antinociceptive doses [1] support its use in long-term behavioral studies where sigma-2 antagonism is hypothesized to modulate dopaminergic and glutamatergic systems.

Reference Standard for Sigma-2 Antagonist Selectivity Profiling in Receptor Panels

Due to its well-documented selectivity for sigma-2 over sigma-1 and other neurotransmitter receptors [5], SM-21 is an appropriate reference compound for broad receptor profiling studies (e.g., CEREP panels) when characterizing novel sigma-2 ligands. Its muscarinic receptor binding affinity (Ki = 174 nM) provides a benchmark for assessing off-target cholinergic activity in new chemical entities, aiding in the interpretation of functional selectivity and potential side effect profiles.

Application
Selection Property
Validation Focus
Cholinergic antinociception pathway research
Sigma-2 antagonist with presynaptic cholinergic action
Pain-model response endpoints and ACh release
Sigma-1/2 subtype pathway discrimination
Functional selectivity in neurite outgrowth assays
Sigma-1 vs sigma-2 pathway mapping in neurotrophin models
Psychostimulant and seizure model research
Sigma-2 antagonism with central behavioral activity
Behavioral endpoint responses and motor function assessment
Receptor panel selectivity benchmarking
Defined sigma-2 selectivity and muscarinic affinity benchmark
Off-target muscarinic activity and selectivity profiling

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37 linked technical documents
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